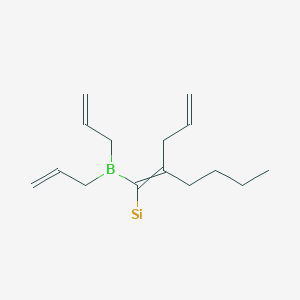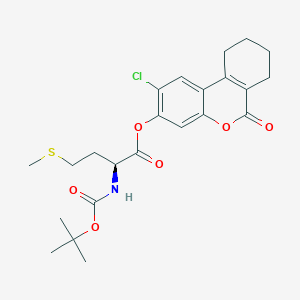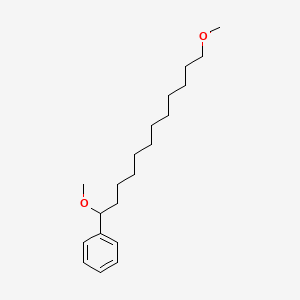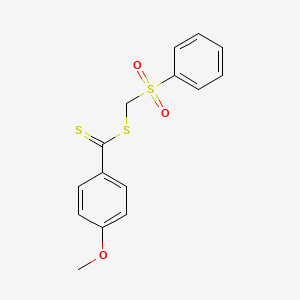
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate is a chemical compound known for its unique structure and properties It is a member of the carbodithioate family, which are compounds containing the carbodithioate group (CS2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of benzenesulfonyl chloride with 4-methoxybenzene-1-carbodithioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include inhibition of specific signaling pathways or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Benzenesulfonyl)methyl 4-methoxybenzene-1-thiocarbamate
- (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbamate
Uniqueness
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
910299-28-4 |
|---|---|
Formule moléculaire |
C15H14O3S3 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
benzenesulfonylmethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C15H14O3S3/c1-18-13-9-7-12(8-10-13)15(19)20-11-21(16,17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Clé InChI |
GBSVPXRTMSEFFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)SCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


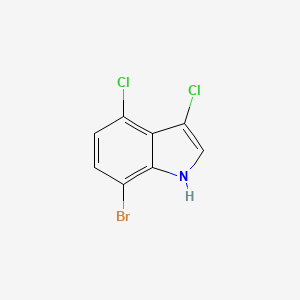

![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
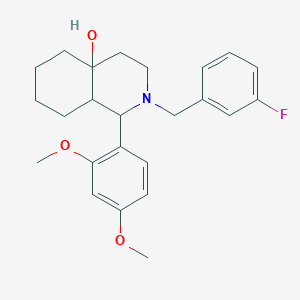
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)

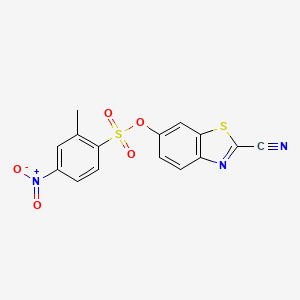
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
